Cas no 6956-76-9 (5-Benzofuranol,2,3-dihydro-2,2-dimethyl-)
5-Benzofuranol,2,3-dihydro-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Benzofuranol,2,3-dihydro-2,2-dimethyl-
- 2,2-dimethyl-3H-1-benzofuran-5-ol
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol
- 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol
- 2,2-dimethyl-2,3-dihydro-benzofuran-5-ol
- 2,2-Dimethyl-5-hydroxycumaran
- 2,2-Dimethyl-5-hydroxy-cumaran
- 2,3-dihydro-5-hydroxy-2,2-dimethylbenzofuran
- 5-hydroxy-2,2-dimethyl-2,3-dihydro-benzofurane
- AC1L6M78
- AC1Q7B0E
- AR-1D1456
- CTK5D0461
- NCIOpen2_000401
- NSC65078
- SureCN5546007
- SCHEMBL5546007
- 6956-76-9
- 2,2-dimethyl-5-hydroxycoumaran
- DTXSID90289887
- NSC-65078
-
- Inchi: 1S/C10H12O2/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,11H,6H2,1-2H3
- InChI Key: SQYKKVNYUCVHOT-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2CC1(C)C)O
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 2.2
Experimental Properties
- Density: 1.121
- Boiling Point: 280.7°Cat760mmHg
- Flash Point: 125°C
- Refractive Index: 1.549
- PSA: 29.46
- LogP: 2.10570
5-Benzofuranol,2,3-dihydro-2,2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1699096-1g |
2,2-Dimethyl-2,3-dihydrobenzofuran-5-ol |
6956-76-9 | 98% | 1g |
¥13910.00 | 2024-05-03 |
5-Benzofuranol,2,3-dihydro-2,2-dimethyl- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-Benzofuranol,2,3-dihydro-2,2-dimethyl-
Comprehensive Overview of 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS No. 6956-76-9): Properties, Applications, and Industry Insights
5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS No. 6956-76-9) is a specialized organic compound belonging to the benzofuran derivatives family. This structurally unique molecule features a 2,3-dihydrobenzofuran core with two methyl groups at the 2-position, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's dimethyl-substituted benzofuran scaffold has garnered significant attention due to its potential bioactivity and versatility in synthetic applications.
In recent years, the demand for heterocyclic compounds like 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- has surged, particularly in drug discovery programs targeting neurological and metabolic disorders. Researchers are actively investigating its structure-activity relationships, especially how the 2,2-dimethyl substitution influences molecular interactions. The compound's lipophilic character, imparted by the methyl groups, enhances its membrane permeability - a critical factor in central nervous system drug development.
The synthesis of CAS 6956-76-9 typically involves multi-step organic transformations, with key steps including benzofuran ring formation followed by selective dihydrogenation and methylation. Advanced purification techniques such as column chromatography and recrystallization ensure high purity levels (>98%) required for research applications. Analytical characterization employs HPLC-MS, NMR spectroscopy, and FT-IR to confirm structural integrity.
Beyond pharmaceuticals, 5-Benzofuranol derivatives show promise in material science applications. The compound's aromatic system with electron-rich oxygen makes it a candidate for developing organic semiconductors and photovoltaic materials. Recent studies explore its potential in OLED technologies, where benzofuran-containing compounds demonstrate excellent charge transport properties and luminescent efficiency.
Environmental and regulatory considerations for 2,3-dihydro-2,2-dimethyl-5-benzofuranol emphasize proper handling under standard laboratory protocols. While not classified as hazardous, researchers should follow good laboratory practices when working with this compound. Storage recommendations include protection from light in amber glass containers at controlled temperatures to maintain stability.
The global market for benzofuran-based compounds continues to expand, driven by increasing R&D investments in small molecule therapeutics and functional materials. Industry reports highlight growing interest in CAS 6956-76-9 from both academic institutions and commercial research organizations. Suppliers typically offer this compound in research quantities (milligram to kilogram scale) with comprehensive analytical certificates.
Future research directions for 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- may explore its potential as a chiral building block in asymmetric synthesis or investigate novel biological targets. The compound's structural features make it amenable to various chemical modifications, allowing medicinal chemists to create diverse structure-activity libraries. Computational chemistry approaches are being employed to predict its molecular interactions and binding affinities.
For researchers sourcing 6956-76-9, quality parameters to verify include chromatographic purity, residual solvent content, and isomeric composition. Reputable suppliers provide batch-specific COA documentation and MSDS information. The compound's stability under various conditions (pH, temperature, light exposure) should be considered when planning experimental workflows.
In conclusion, 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- represents an important chemical entity with multifaceted applications across scientific disciplines. Its unique molecular architecture continues to inspire innovation in drug discovery, materials science, and chemical biology. As research into benzofuran chemistry advances, this compound will likely remain a valuable tool for developing next-generation bioactive molecules and functional materials.
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